molecular formula C13H12ClNO B1361681 2-(2-Chloro-5-methylphenoxy)aniline CAS No. 946727-10-2

2-(2-Chloro-5-methylphenoxy)aniline

Cat. No.: B1361681
CAS No.: 946727-10-2
M. Wt: 233.69 g/mol
InChI Key: YCSFYYBDZVSUCB-UHFFFAOYSA-N
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Description

General Context of Aniline (B41778) Derivatives in Chemical Research

Aniline and its derivatives are foundational building blocks in modern chemical science. wikipedia.orglibretexts.org The presence of the amino group attached to an aromatic ring makes them highly versatile precursors for a vast array of more complex molecules. wikipedia.orglibretexts.org They are integral to the synthesis of dyes, polymers, and agrochemicals. cresset-group.com In the pharmaceutical industry, the aniline motif is a common feature in many drug candidates due to its ability to form key interactions with biological targets. cresset-group.com The reactivity of the aniline core allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's physicochemical and biological properties.

Significance of Diaryl Ether Scaffolds in Organic Synthesis

The diaryl ether linkage is a prevalent structural motif found in numerous natural products and synthetic compounds with diverse biological activities. This scaffold is recognized for its chemical stability and the specific three-dimensional arrangement it confers upon a molecule. The synthesis of diaryl ethers is a key area of research in organic chemistry, with well-established methods like the Ullmann condensation and the Buchwald-Hartwig amination being cornerstone reactions for their preparation. wikipedia.orgnih.govcymitquimica.comwikipedia.org These methods allow for the controlled and efficient coupling of two different aryl groups through an ether linkage, providing access to a wide chemical space. acs.orgarkat-usa.org

Structural Specificity of 2-(2-Chloro-5-methylphenoxy)aniline within its Class

This compound, with the CAS number 946727-10-2, possesses a distinct substitution pattern that defines its chemical character. sinfoobiotech.comcrysdotllc.com The molecule consists of an aniline ring linked via an ether oxygen at the 2-position to a benzene (B151609) ring which is substituted with a chlorine atom at the 2-position and a methyl group at the 5-position.

The presence and positioning of these substituents are critical. The chlorine atom, being an electron-withdrawing group, and the methyl group, an electron-donating group, influence the electron density distribution across the phenoxy ring. This, in turn, affects the reactivity and the conformational preferences of the entire molecule. The ortho-chloro substituent can also induce steric hindrance, which can play a significant role in its interaction with other molecules and its synthetic accessibility.

Basic chemical properties of the compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.69 g/mol
CAS Number 946727-10-2
Purity Min. 95%

Interactive Data Table: Physicochemical Properties

Note: Detailed experimental data such as melting point, boiling point, and spectroscopic information (NMR, IR, MS) for this compound are not widely available in published literature. The data presented is based on information from chemical suppliers. cymitquimica.com

Overview of Research Trajectories for Aryl Ether Anilines

Research into aryl ether anilines is driven by their potential as intermediates in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The general research trajectories for this class of compounds often involve:

Development of Novel Synthetic Methodologies: A significant area of research focuses on creating more efficient, sustainable, and versatile methods for the synthesis of substituted diaryl ether anilines. This includes the refinement of existing coupling reactions like the Ullmann and Buchwald-Hartwig reactions to improve yields, reduce reaction times, and broaden the substrate scope. wikipedia.orgnih.govwikipedia.org

Exploration of Biological Activity: Many diaryl ether-containing compounds exhibit a range of biological activities. Therefore, a key research direction is the synthesis of libraries of substituted aryl ether anilines for screening against various biological targets. The specific substitutions on the aryl rings are systematically varied to understand structure-activity relationships (SAR) and to identify lead compounds for drug discovery.

Application in Materials Science: The rigid yet flexible nature of the diaryl ether scaffold makes it an attractive component for the design of new polymers and functional materials with specific optical, electronic, or thermal properties.

While these are the general research trends for the broader class of aryl ether anilines, specific and detailed research findings for this compound are not readily found in the public domain. The compound is listed as discontinued (B1498344) by some chemical suppliers, which may indicate a lack of recent or extensive research focus. cymitquimica.com

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-6-7-10(14)13(8-9)16-12-5-3-2-4-11(12)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSFYYBDZVSUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Amino Group in Phenoxyanilines

The amino (-NH₂) group attached to the benzene (B151609) ring is a potent activating group and a primary site of nucleophilic and oxidative reactions. Its reactivity is modulated by the electronic effects of the substituents on the phenoxyaniline scaffold.

The nitrogen atom of the primary amino group in 2-(2-Chloro-5-methylphenoxy)aniline possesses a lone pair of electrons, rendering it nucleophilic. wikipedia.org This characteristic allows it to donate this electron pair to form new bonds with electrophiles. youtube.com However, the nucleophilicity of anilines is generally weaker than that of aliphatic amines. This is because the nitrogen's lone pair is delocalized into the π-electron system of the attached aromatic ring, making it less available to bond with an incoming electrophile. chemistrysteps.com The basicity of the amine, a thermodynamic property often correlated with nucleophilicity, is a measure of its ability to accept a proton. wikipedia.org The electron-withdrawing nature of the phenoxy group and the chloro substituent on the second ring can further decrease the electron density on the amino group, thereby reducing its basicity and nucleophilicity compared to unsubstituted aniline (B41778).

The nucleophilic nature of the amino group is central to the formation of a wide array of derivatives. A common reaction is acylation, where the amine reacts with an acyl halide or anhydride to form an amide. For instance, acetylation with acetic anhydride is a standard method to protect the amino group. libretexts.org This conversion to an amide significantly reduces the activating effect of the nitrogen on the ring, as the lone pair is now delocalized over the adjacent carbonyl group. This modulation is crucial for controlling reactivity in subsequent reactions, such as preventing over-substitution in electrophilic aromatic substitutions. chemistrysteps.com

Table 1: Basicity of Selected Substituted Anilines

CompoundpKa of Conjugate Acid (pKaH)
Cyclohexylamine10.66
Aniline4.63
p-Toluidine (4-methylaniline)5.08
p-Chloroaniline4.15
p-Nitroaniline1.00

This table illustrates the influence of substituents on the basicity of the amino group. Electron-donating groups (like methyl) increase basicity, while electron-withdrawing groups (like chloro and nitro) decrease it.

Anilines are highly susceptible to oxidation, and this compound is no exception. The presence of the electron-rich amino group makes the molecule easily oxidizable, often leading to a complex mixture of products, including deeply colored polymeric materials. libretexts.org The specific oxidation products depend heavily on the nature of the oxidizing agent and the reaction conditions.

Common oxidizing agents can transform the amino group into various oxidation states. Mild oxidation might lead to the formation of nitroso compounds, while stronger oxidation can yield nitro derivatives. Under certain conditions, oxidative coupling reactions can occur, leading to the formation of azoxy, azo, and hydrazo compounds. For example, the oxidation of aniline itself can produce intermediates like nitrobenzene, azobenzene, and azoxybenzene. researchgate.net In the presence of strong oxidants like potassium dichromate or ozone, the aromatic ring can be cleaved. researchgate.net The ultimate oxidation products of aniline under aggressive conditions can be CO₂, H₂O, and nitrogen-containing inorganic species. researchgate.net

Due to this high reactivity, direct oxidation of complex anilines is often difficult to control and may not be a synthetically useful transformation unless specific reagents and conditions are employed to favor a particular product.

N-substitution involves the formation of a new bond between the nitrogen atom and a carbon or other heteroatom. These reactions are fundamental to modifying the properties and reactivity of the aniline moiety. Common examples include N-alkylation and N-acylation.

N-alkylation can be achieved by reacting the aniline with alkyl halides. However, this reaction can be challenging to control as the primary amine can be successively alkylated to form secondary and tertiary amines, and even quaternary ammonium salts.

N-acylation, as mentioned previously, is a more controlled and synthetically valuable reaction. It is typically performed using acyl chlorides or anhydrides in the presence of a base. This transformation is a key step in a variety of synthetic sequences, serving to protect the amine functionality or to moderate its powerful activating effect during electrophilic substitution on the aromatic ring. libretexts.org

Recent methodologies have also focused on developing novel ways to synthesize N-substituted anilines. For example, catalyst-free methods involving the reaction of primary amines with (E)-2-arylidene-3-cyclohexenones have been developed, proceeding through an imine condensation–isoaromatization pathway to yield various N-substituted aniline derivatives. beilstein-journals.org

Reactivity of the Aryl Ether Moiety

The diaryl ether linkage is characterized by its general lack of reactivity and high thermal and chemical stability.

The cleavage of the C-O bond in ethers is a common reaction, but it is significantly more difficult for diaryl ethers like this compound compared to alkyl ethers. wikipedia.org Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.orgmasterorganicchemistry.com In the case of alkyl ethers, a strong acid (like HBr or HI) protonates the ether oxygen, creating a good leaving group (an alcohol), which is then displaced by a nucleophile (the halide ion) via an Sₙ1 or Sₙ2 mechanism. libretexts.orglibretexts.org

However, this pathway is not feasible for diaryl ethers. A nucleophilic attack on the sp²-hybridized carbon of the aromatic ring is electronically and sterically disfavored. libretexts.org Consequently, diaryl ethers are generally inert to cleavage by strong acids like HBr and HI under typical conditions. libretexts.orglibretexts.org While some specialized reagents or extreme conditions can cleave these robust bonds, the ether moiety in this compound is expected to be highly stable and unreactive under most circumstances.

Both aromatic rings in this compound contain C-H bonds that can be functionalized, typically through electrophilic aromatic substitution or modern transition-metal-catalyzed C-H activation reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.

In electrophilic aromatic substitution, the amino group is a powerful activating ortho-, para-director. The ether oxygen is also an activating ortho-, para-director. The methyl group is a weakly activating ortho-, para-director, and the chlorine atom is a deactivating ortho-, para-director. The combined influence of these groups will direct incoming electrophiles to specific positions on the two rings.

More advanced methods, such as palladium-catalyzed C-H olefination, have emerged as powerful tools for the direct functionalization of arenes. nih.govnih.gov These reactions allow for the formation of carbon-carbon bonds at positions that might be difficult to access through classical methods. For aniline derivatives, C-H olefination can be directed to specific positions. nih.govvu.nlresearchgate.net For example, using specialized ligands, it is possible to achieve highly para-selective C-H olefination of aniline derivatives, even in the presence of other directing groups. nih.govvu.nl This type of transformation could potentially be applied to a molecule like this compound to introduce an olefinic group at a specific C-H bond on one of the aromatic rings, guided by the existing functional groups.

Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

SubstituentRingActivating/DeactivatingDirecting Effect
-NH₂ (Amino)Aniline RingStrongly ActivatingOrtho, Para
-OAr (Phenoxy)Aniline RingActivatingOrtho, Para
-Cl (Chloro)Phenoxy RingDeactivatingOrtho, Para
-CH₃ (Methyl)Phenoxy RingWeakly ActivatingOrtho, Para

Compound Index

Mechanistic Elucidation of Key Reactions

Aromatic Nucleophilic Substitution Mechanisms

The synthesis of the this compound backbone likely proceeds through a nucleophilic aromatic substitution (SNAr) reaction, such as the Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig etherification.

In a classical Ullmann condensation , the formation of the diaryl ether bond would involve the reaction of an alkali metal salt of 2-chloro-5-methylphenol (B42318) with an appropriately substituted chloro- or bromoaniline in the presence of a copper catalyst at elevated temperatures. The generally accepted mechanism for Ullmann-type reactions involves the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate subsequently undergoes reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. While radical mechanisms have been considered, extensive studies on similar systems support the oxidative addition-reductive elimination pathway.

Alternatively, a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction offers a milder and more versatile route. The catalytic cycle for this reaction is well-established and is believed to commence with the oxidative addition of the aryl halide (e.g., a dihalobenzene or a haloaniline derivative) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the phenoxide. Subsequent deprotonation of the phenol (if not already deprotonated by the base) and reductive elimination from the arylpalladium(II) alkoxide intermediate yields the diaryl ether and regenerates the Pd(0) catalyst. The choice of phosphine (B1218219) ligands is crucial in this process, as they modulate the reactivity and stability of the palladium catalyst.

The reactivity in these SNAr-type reactions is influenced by the electronic nature of the substituents on both aromatic rings. Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups on the nucleophile (the phenoxide) enhance its reactivity.

Kinetic Studies and Rate Law Determinations

For Ullmann-type diaryl ether syntheses , kinetic studies have often been complicated by the heterogeneous nature of the traditional copper catalysts. However, with the development of soluble copper-ligand complexes, more detailed kinetic analyses have become possible. These studies generally indicate that the rate of reaction is dependent on the concentrations of the aryl halide, the phenoxide, and the copper catalyst. The reaction rate is also significantly influenced by the nature of the solvent and the ligand employed. For instance, the use of ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) has been shown to accelerate the rate of Ullmann diaryl ether synthesis, allowing for reactions to occur at more moderate temperatures.

In the case of Buchwald-Hartwig amination and etherification reactions , kinetic studies have been instrumental in elucidating the reaction mechanism. Reaction progress kinetic analysis has been used to understand the influence of ligands and substrates on the catalytic cycle. For many Buchwald-Hartwig aminations, the oxidative addition of the aryl halide to the Pd(0) complex is considered the rate-determining step. However, the reductive elimination step can also be rate-limiting, particularly with electron-rich amines or sterically hindered substrates.

A general rate law for a Buchwald-Hartwig coupling reaction can often be expressed as:

Rate = k[Pd catalyst][Aryl halide][Amine or Alcohol]

The order of the reaction with respect to each component can vary depending on the specific substrates, ligands, and reaction conditions. For example, in some cases, a zero-order dependence on the amine or alcohol concentration is observed, suggesting that the reaction of the arylpalladium halide intermediate with the nucleophile is fast and that the oxidative addition is the sole rate-determining step.

Table 1: Factors Influencing Reaction Rates in Diaryl Ether and Arylamine Synthesis

FactorInfluence on Ullmann CondensationInfluence on Buchwald-Hartwig Coupling
CatalystRate is dependent on the form and concentration of the copper catalyst. Ligands can significantly accelerate the reaction.Rate is highly dependent on the palladium precursor and the nature of the phosphine ligand.
Aryl HalideReactivity order is generally I > Br > Cl. Electron-withdrawing groups on the aryl halide increase the rate.Oxidative addition is often the rate-determining step. Reactivity order is generally I > Br > OTf > Cl.
Nucleophile (Phenol/Aniline)Electron-donating groups on the nucleophile generally increase the rate.The nucleophilicity and steric bulk of the amine or alcohol can influence the rate of both the association and reductive elimination steps.
BaseA strong base is required to generate the phenoxide or amide nucleophile.The nature and strength of the base can influence the rate of deprotonation and the overall catalytic cycle.
SolventPolar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.The choice of solvent can affect the solubility of the catalyst and reactants, influencing the reaction rate.

Catalytic Cycle Investigations (e.g., in C-H functionalization, polymerization)

While polymerization reactions involving this compound are not commonly reported, the aniline and phenoxy moieties can participate in various catalytic C-H functionalization reactions. The mechanistic pathways of these transformations are of significant interest.

For instance, the aniline group can direct ortho-C-H functionalization through the formation of a cyclometalated intermediate with a transition metal catalyst, such as palladium or rhodium. The catalytic cycle for such a reaction typically involves:

Coordination: The nitrogen atom of the aniline coordinates to the metal center.

C-H Activation: An ortho-C-H bond of the aniline ring is activated by the metal, often through a concerted metalation-deprotonation (CMD) pathway, to form a five-membered palladacycle or rhodacycle intermediate.

Functionalization: The C-H bond is then functionalized through reaction with a coupling partner (e.g., an alkene, alkyne, or aryl halide). This step can proceed through various mechanisms, including migratory insertion or oxidative addition/reductive elimination.

Catalyst Regeneration: The product is released, and the active catalyst is regenerated to re-enter the catalytic cycle.

Similarly, the ether oxygen of the phenoxy group could potentially direct C-H activation, although this is generally less facile than with an aniline group.

Role of Intermediates and Transition States

The reactivity of this compound is dictated by the stability of the intermediates and the energy of the transition states in its reactions.

In Ullmann-type reactions , the key intermediates are copper(I) phenoxides and the subsequent copper(III) species formed after oxidative addition. The stability of these intermediates is influenced by the ligands coordinated to the copper center. The transition state for the reductive elimination step is crucial for the formation of the C-O bond.

For C-H functionalization reactions , the cyclometalated intermediate is a key species. The stability of this intermediate and the energy of the transition state for the C-H activation step are critical for the efficiency and selectivity of the reaction. Computational studies on related systems have provided valuable insights into the geometries and energies of these intermediates and transition states.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like 2-(2-Chloro-5-methylphenoxy)aniline, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and provides clues about their neighboring atoms. The spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings, the amine (-NH₂) group, and the methyl (-CH₃) group.

The aromatic region (typically δ 6.5-8.0 ppm) would be complex due to the seven protons distributed across two substituted benzene (B151609) rings. The amine protons usually appear as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O), while the methyl protons give a sharp singlet.

Based on known substituent effects from analogous compounds, the expected signals can be predicted. The electron-donating amine and ether groups tend to shield protons (shift them upfield), whereas the electron-withdrawing chloro group deshields them (shifts them downfield).

Table 1: Predicted ¹H NMR Data for this compound Note: These are estimated values based on substituent effects and data from similar compounds. Actual experimental values may vary.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H on Ring A (Aniline) 6.8 - 7.3 Multiplet (m) ~7-8
H on Ring B (Phenoxy) 6.7 - 7.2 Multiplet (m) ~2-8
-NH₂ 3.5 - 4.5 Broad Singlet (br s) N/A

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. With 13 distinct carbon atoms, the ¹³C NMR spectrum of this compound would show 13 signals. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Carbons bonded to electronegative atoms like oxygen, nitrogen, and chlorine are significantly deshielded and appear at higher chemical shifts (downfield). The quaternary carbons (those with no attached protons), such as C1, C2, C1', and C2', can be identified by their typically lower intensity and the absence of a signal in certain edited spectra (like DEPT-135).

Table 2: Predicted ¹³C NMR Data for this compound Note: These are estimated values based on substituent effects and data from similar compounds. Actual experimental values may vary.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-Cl (Ring B) 128 - 132
C-O (Ring B) 150 - 155
C-CH₃ (Ring B) 135 - 140
C-N (Ring A) 140 - 145
C-O (Ring A) 145 - 150
Other Aromatic C-H 115 - 130
Other Aromatic C-C 120 - 140

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for assembling the complete structural puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would show cross-peaks between adjacent protons on the aniline (B41778) ring and separate correlations between adjacent protons on the phenoxy ring, confirming the proton assignments within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C assignments, confirming which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close to each other in space, regardless of whether they are connected by bonds. It is useful for determining the molecule's preferred conformation. For instance, NOESY could reveal spatial proximity between protons on the aniline ring and the phenoxy ring that are near the ether linkage, such as H3' and H6.

In situ NMR spectroscopy involves monitoring a chemical reaction as it happens directly inside an NMR tube. This technique is invaluable for studying reaction kinetics, identifying transient intermediates, and optimizing reaction conditions.

The synthesis of this compound, for example via an Ullmann condensation reaction between 2-chloro-5-methylphenol (B42318) and 2-bromoaniline, could be monitored using in situ ¹H NMR. By acquiring spectra at regular intervals, one could observe the gradual disappearance of the characteristic signals of the starting materials and the simultaneous emergence of the signals corresponding to the product. This real-time analysis provides a quantitative measure of reaction progress and can help elucidate the reaction mechanism without the need for isolating intermediates.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 mass units). This precision allows for the unambiguous determination of a molecule's elemental formula. lcms.cz For this compound (C₁₃H₁₂ClNO), the theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements.

An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₂ClNO
Calculated Exact Mass ([M]⁺) 233.06074 Da

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful tool for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. utdallas.edu In the mass spectrum of this compound, the molecular ion peak, which corresponds to the intact molecule, would be observed. However, due to the energetic nature of electron impact ionization, this peak may be weak, as the molecule readily fragments. docbrown.info

The fragmentation of this compound is expected to proceed through several key pathways, driven by the cleavage of the weakest bonds and the formation of stable fragments. Alpha-cleavage is a dominant fragmentation mode for amines, which would involve the breaking of the C-C bond adjacent to the C-N bond. libretexts.orgmiamioh.edu Additionally, cleavage of the ether bond (C-O) is anticipated.

Key expected fragments and their corresponding mass-to-charge ratios (m/z) would include:

Loss of a chlorine atom.

Loss of a methyl group.

Cleavage of the ether linkage, resulting in fragments corresponding to the chloromethylphenyl and aminophenyl moieties.

The presence of chlorine's isotopic signature (35Cl and 37Cl in a roughly 3:1 ratio) would result in characteristic M+2 peaks for chlorine-containing fragments, aiding in their identification. docbrown.info

A detailed analysis of these fragments allows for the precise confirmation of the compound's structure. The McLafferty rearrangement, common in carbonyl compounds, is less likely here but could occur if rearrangements lead to a more stable ion. miamioh.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment DescriptionPredicted m/z
Molecular Ion [M]+247/249
Loss of Cl212
Loss of CH3232/234
[C6H4NH2]+ (Aminophenyl cation)92
[ClC6H3(CH3)O]+ (Chloromethylphenoxy cation)155/157

Note: The presence of two m/z values for chlorine-containing fragments reflects the isotopic distribution of 35Cl and 37Cl.

LC-MS and GC-MS for Mixture Analysis and Purity Assessment

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable techniques for analyzing mixtures and assessing the purity of this compound. usda.govnih.gov

GC-MS Analysis:

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. GC-MS provides high-resolution separation and is effective for identifying and quantifying impurities. researchgate.net However, derivatization might be necessary for certain aniline derivatives to improve their volatility and chromatographic behavior, though direct analysis is often possible. researchgate.net

LC-MS Analysis:

LC-MS is a versatile technique that can analyze a wider range of compounds, including those that are less volatile or thermally labile. rsc.org The compound is separated by liquid chromatography before being introduced into the mass spectrometer. LC-MS/MS, in particular, offers high sensitivity and selectivity, making it ideal for detecting trace-level impurities. rsc.orgnih.gov This technique is often preferred for complex matrices and can provide quantitative results with high accuracy. nih.govrsc.org The choice between GC-MS and LC-MS often depends on the specific sample matrix and the nature of the potential impurities. For comprehensive purity assessment, employing both techniques can be advantageous, as they provide complementary information. rsc.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. utdallas.edulibretexts.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups. libretexts.org

Key expected IR absorption bands include:

N-H Stretching: A sharp absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in the primary amine group. libretexts.org Primary amines typically show two bands in this region due to symmetric and asymmetric stretching. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N stretching of the aromatic amine will be observed in the 1250-1360 cm⁻¹ range. researchgate.net

C-O Stretching: The aryl ether C-O stretching will result in a strong band typically around 1200-1250 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, usually between 600 and 800 cm⁻¹.

The precise positions and intensities of these bands can provide a unique fingerprint for the compound, confirming the presence of its key functional groups. masterorganicchemistry.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300-3500
Aromatic C-HStretching>3000
Aliphatic C-HStretching<3000
Aromatic C=CStretching1400-1600
Aromatic C-NStretching1250-1360
Aryl Ether C-OStretching1200-1250
C-ClStretching600-800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. 103.76.208 The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic rings and the non-bonding electrons on the nitrogen and oxygen atoms. 103.76.208

The presence of conjugated π systems in the two aromatic rings will lead to strong absorptions in the UV region. libretexts.org The specific wavelengths of maximum absorbance (λmax) are influenced by the substituents on the aromatic rings. The chloro and methyl groups, as well as the ether linkage and the amino group, will act as auxochromes, causing shifts in the absorption maxima (either bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects) compared to unsubstituted benzene. scribd.com The solvent used for the analysis can also influence the position and intensity of the absorption bands. scribd.com Strong absorption is generally observed below 300 nm for similar compounds. nih.gov

X-ray Diffraction Studies

X-ray diffraction techniques are crucial for determining the solid-state structure of crystalline materials.

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.net To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. rigaku.comyoutube.com

The resulting diffraction pattern is used to determine the unit cell dimensions and the space group of the crystal. uchicago.edu Further analysis of the diffraction intensities allows for the determination of the atomic coordinates, bond lengths, and bond angles with high precision. researchgate.netosti.gov This provides an unambiguous confirmation of the molecular structure and reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. researchgate.net

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample. americanpharmaceuticalreview.com A powdered sample is exposed to an X-ray beam, and the diffraction pattern of intensity versus diffraction angle (2θ) is recorded. This pattern serves as a unique fingerprint for a specific crystalline phase. americanpharmaceuticalreview.com

PXRD is used to:

Confirm the crystalline nature of the synthesized this compound.

Identify the specific crystalline phase or polymorph present.

Assess the purity of the sample by detecting the presence of other crystalline phases.

Monitor phase transformations that may occur under different conditions (e.g., temperature, pressure).

The experimental PXRD pattern can be compared to a calculated pattern derived from single-crystal X-ray diffraction data to verify the bulk sample's phase identity. mdpi.comscirp.org

Chromatographic Methods for Separation and Purification

Chromatography is indispensable for the separation of "this compound" from reaction mixtures and for the quantification of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of substituted aniline derivatives due to its high resolution and versatility. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds like "this compound".

Research Findings: The separation of structurally similar compounds, such as 2-(2-tert-Butyl-5-methylphenoxy)aniline, has been successfully achieved using RP-HPLC methods. sielc.com These methods typically employ a C18-bonded silica (B1680970) column or a specialized reverse-phase column with low silanol (B1196071) activity, which minimizes peak tailing for amine-containing compounds. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.comsielc.com The addition of a small amount of acid, like phosphoric acid or formic acid, to the mobile phase helps to protonate the aniline moiety, ensuring sharp, symmetrical peaks. sielc.com For preparative applications, this methodology can be scaled up to isolate the compound from impurities. sielc.com Detection is commonly performed using a diode-array detector (DAD) or a UV detector, leveraging the chromophoric nature of the aromatic rings in the molecule. nih.gov

Below is an interactive data table summarizing a typical set of HPLC conditions for the analysis of "this compound", based on established methods for related compounds.

ParameterConditionRationale/Reference
ColumnNewcrom R1 or equivalent C18 (e.g., 4.6 x 150 mm, 3-5 µm)Provides good separation for substituted anilines with minimal silanol interaction. sielc.com
Mobile PhaseAcetonitrile:Water with 0.1% Phosphoric Acid (or Formic Acid for MS)Common reversed-phase conditions; acid improves peak shape for amines. sielc.com
Elution ModeIsocratic or GradientIsocratic for simple purity checks sielc.com; gradient for complex mixtures.
Flow Rate1.0 mL/minStandard flow rate for analytical scale columns. sielc.com
DetectorUV/Diode-Array Detector (DAD)Detects aromatic compounds; DAD provides spectral data for peak identification. nih.gov
Wavelength~230-254 nmTypical absorbance maximum for substituted aniline and phenoxy moieties.
TemperatureAmbient or controlled (e.g., 30 °C)Controlled temperature ensures reproducible retention times.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like "this compound". It offers excellent separation efficiency and provides structural information for unequivocal identification.

Research Findings: Standard methods, such as EPA Method 8131, outline the analysis of various chlorinated and substituted anilines using capillary GC. epa.gov The choice of column is critical, with fused silica capillary columns coated with a non-polar or mid-polarity stationary phase (e.g., SE-54 or AT-210) being common. epa.govresearchgate.net While direct analysis is possible, aniline derivatives can sometimes exhibit poor peak shape due to their basicity. To circumvent this, derivatization may be employed. Reagents like 4-carbethoxyhexafluorobutyryl chloride can be used to create a more volatile and less polar derivative, improving chromatographic performance and detection limits. nih.gov For detection, a Flame Ionization Detector (FID) provides a general response, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity for nitrogen-containing compounds like anilines. epa.gov For definitive identification, GC-MS is the preferred method. nih.govresearchgate.net

An interactive data table summarizing a potential GC method for "this compound" is presented below.

ParameterConditionRationale/Reference
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, SE-54)Standard capillary column for separating semi-volatile organic compounds. epa.gov
Carrier GasHelium or HydrogenInert carrier gases standard for GC and GC-MS.
Inlet Temperature~250-280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven ProgramInitial temp ~100 °C, ramp at 10-15 °C/min to ~300 °CTemperature ramp allows for separation of impurities with different boiling points.
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)MS for positive identification and structural elucidation; FID for general quantification. researchgate.netnih.gov
DerivatizationOptional: with acylating or silylating agentsMay improve peak shape and thermal stability. nih.gov

Advanced Microscopic and Surface Analysis Techniques

Beyond chromatographic analysis, understanding the solid-state properties of "this compound" requires advanced microscopic and surface analysis techniques. These methods provide insights into the morphology, topography, and surface chemistry of the material.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanometer scale. It is an excellent tool for characterizing the surface morphology of the compound in its solid state, for instance, when crystallized or deposited as a thin film.

Research Findings: While specific AFM studies on "this compound" are not available in the public literature, the technique is widely applied to organic thin films and crystals. researchgate.net An AFM analysis would involve scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever, caused by forces between the tip and the surface, is used to generate a three-dimensional topographical map. From this map, critical surface parameters can be quantified, including average roughness (Ra), root-mean-square (RMS) roughness (Rq), and grain or crystal size. researchgate.net This information is vital for applications where surface characteristics are important, such as in the formulation of materials or in understanding crystallization behavior.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is used to investigate the morphology (shape and size) and topography (surface texture) of materials at the micro- to nanoscale.

Research Findings: For a solid sample of "this compound," SEM analysis would reveal detailed information about its crystalline habit, particle size distribution, and surface features. The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are used to form images of the surface topography. To analyze a non-conductive organic compound like this, a thin conductive coating (e.g., gold or carbon) is typically applied to the sample to prevent the build-up of static charge. The resulting images would be valuable for quality control in manufacturing processes and for research into the material's physical properties.

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the very top layers of a solid material. hidenanalytical.com It operates by bombarding the sample surface with a primary ion beam, which causes the ejection of secondary ions from the surface. These ejected ions are then analyzed by a mass spectrometer. hidenanalytical.com

Research Findings: SIMS is an extremely powerful tool for probing surface chemistry and can be operated in two modes: static and dynamic. hidenanalytical.com

Static SIMS: Uses a very low dose of primary ions to analyze the outermost monolayer of the sample with minimal damage. This would be ideal for identifying the molecular ion of "this compound" on the surface and detecting any surface contaminants or degradation products.

Dynamic SIMS: Uses a higher ion dose to etch or sputter through the sample, providing a depth profile of the composition. This could reveal the distribution of elements (C, H, N, O, Cl) through a crystal or film and identify any subsurface impurities.

While direct SIMS analysis of the title compound is not documented, studies on related pharmaceutical materials demonstrate its utility in mapping the distribution of active compounds and excipients in solid formulations and characterizing the specific chemistry of crystal faces. nih.gov

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) for Atomic/Molecular Structure

Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) are powerful techniques capable of providing atomic-scale images of surfaces and detailed electronic information about molecules. If applied to this compound, these methods could yield unprecedented insights into its molecular arrangement and electronic behavior.

In a hypothetical STM study, a sample of this compound would be adsorbed onto a conductive substrate, such as gold or graphite. By scanning a sharp metallic tip over the surface, it would be possible to visualize individual molecules. The resulting images could reveal how the molecules self-assemble on the surface, including their orientation, packing density, and any long-range ordering. This would provide fundamental data on the intermolecular interactions governing the solid-state structure of the compound.

Table 1: Potential STM/STS Observables for this compound

ParameterPotential Information Gained
Molecular Adsorption Geometry Determination of the preferred orientation of the molecule on a given substrate.
Surface Packing Arrangement Insights into the two-dimensional crystalline structure and intermolecular forces.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Mapping Spatial localization of the frontier molecular orbitals, crucial for predicting chemical reactivity.
Electronic Band Gap Measurement of the energy difference between the HOMO and LUMO, a key electronic property.

Hyperspectral Imaging for Chemical Mapping

Hyperspectral imaging is a non-destructive technique that combines spectroscopy and imaging to generate a map of the chemical composition of a sample. By acquiring a full spectrum at each pixel of an image, it is possible to identify and quantify the distribution of different chemical species.

For a bulk sample of this compound, hyperspectral imaging, particularly in the near-infrared (NIR) or Raman scattering domains, could be used for several purposes. It could assess the homogeneity of a powder sample, identifying any potential impurities or variations in crystalline form. In a formulated product, this technique could map the distribution of the active compound alongside excipients.

The vibrational modes of the various functional groups within the this compound molecule, such as the C-Cl, C-H (from the methyl and aromatic rings), C-O-C ether linkage, and N-H bonds, would each have characteristic spectral signatures. By tuning the detection to these specific spectral bands, a chemical map showing the spatial distribution of the compound could be generated with high resolution.

Table 2: Potential Hyperspectral Imaging Applications for this compound

ApplicationPotential Information Gained
Purity Assessment Identification and spatial localization of chemical impurities within a sample.
Polymorph Analysis Differentiation and mapping of different crystalline forms of the compound.
Formulation Analysis Visualization of the distribution of this compound within a mixture or final product.
Reaction Monitoring In-situ monitoring of the spatial progression of a chemical reaction involving the compound.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be essential in elucidating the electronic structure and predicting the reactivity of 2-(2-chloro-5-methylphenoxy)aniline.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These are crucial for identifying sites susceptible to electrophilic or nucleophilic attack.

Vibrational Analysis: Compute the infrared (IR) and Raman spectra to characterize the vibrational modes of the molecule. This can aid in the identification and characterization of the compound.

A hypothetical data table for optimized geometric parameters of this compound, as would be generated by a DFT study, is presented below.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-ClValue
C-NValue
C-OValue
C-C-C (Aromatic Ring 1)Value
C-O-C (Ether Linkage)Value
C-C-N (Aniline Ring)Value
C-C-O-C
C-O-C-C

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally.

Transition State Characterization

To understand the kinetics of a reaction involving this compound, for instance, in its synthesis or degradation, the identification and characterization of transition states are paramount. This involves:

Locating Saddle Points: Using specialized algorithms to find the geometry of the transition state on the potential energy surface.

Frequency Calculations: Confirming the transition state by identifying a single imaginary frequency corresponding to the reaction coordinate.

Reaction Energy Profiles

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides critical kinetic and thermodynamic information:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed, which is directly related to the reaction rate.

A hypothetical reaction energy profile for a step in a reaction involving this compound would be plotted with the reaction coordinate against the relative energy.

Conformational Analysis and Stereochemistry

The three-dimensional structure of this compound is not rigid. Rotation around the C-O and C-N single bonds can lead to different conformers. A thorough conformational analysis would involve:

Potential Energy Surface Scan: Systematically rotating key dihedral angles to map out the potential energy surface and identify low-energy conformers.

Boltzmann Distribution: Calculating the relative populations of these conformers at a given temperature to determine the most prevalent structures.

Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and biological activity.

In the absence of specific published data for this compound, this article serves as a methodological blueprint for the types of theoretical and computational investigations that would be necessary to fully characterize this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Although no specific molecular docking or MD simulation studies involving this compound have been reported in the searched literature, the general methodology can be described based on studies of similar diaryl ether compounds. For instance, diaryl ethers have been investigated as inhibitors of various enzymes, and docking studies have been instrumental in understanding their binding modes. nih.govresearchgate.netnih.gov

Molecular docking would involve placing the 3D structure of this compound into the active site of a target protein and evaluating the best-fit orientation that minimizes the binding energy. This process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. nih.govfrontiersin.org

For example, in a hypothetical docking study of this compound with a protein kinase, the aniline (B41778) nitrogen could act as a hydrogen bond donor, while the ether oxygen could be a hydrogen bond acceptor. The aromatic rings could engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the active site. nih.gov

Following docking, molecular dynamics simulations could be performed to study the dynamic stability of the predicted binding pose over time. MD simulations provide a more realistic representation of the flexibility of both the ligand and the protein, allowing for the observation of conformational changes and the calculation of binding free energies.

To illustrate the type of data obtained from such studies, the following table shows the interactions of a different diaryl ether inhibitor with HIV-1 reverse transcriptase, as identified through molecular docking. nih.gov

Interaction TypeAmino Acid Residues Involved
π–π StackingTyr188, Trp229
Hydrophobic InteractionsTyr181, Phe227, Tyr318

Prediction of Spectroscopic Properties

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and can provide a deeper understanding of their electronic structure.

No specific computational studies predicting the spectroscopic properties of this compound were found in the literature search. However, it is possible to estimate the expected NMR chemical shifts based on the known effects of the different functional groups on the aromatic rings.

The following table provides a hypothetical prediction of the ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and would require experimental verification or specific computational analysis for accuracy.

AtomPositionPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
-NH₂-~3.5-4.5 (broad singlet)-
-CH₃5'~2.3~20-22
Aromatic H/C (Aniline Ring)3~6.7-6.9~115-120
4~7.0-7.2~120-125
5~6.8-7.0~118-122
6~6.9-7.1~125-130
1-~140-145 (C-N)
2-~145-150 (C-O)
Aromatic H/C (Phenoxy Ring)3'~6.8-7.0~115-120
4'~7.1-7.3~130-135
6'~6.9-7.1~120-125
1'-~150-155 (C-O)
2'-~125-130 (C-Cl)
5'-~135-140 (C-CH₃)

Supramolecular Chemistry and Molecular Recognition

Hydrogen Bonding Interactions Involving the Aniline (B41778) Moiety

The aniline group (-NH2) present in 2-(2-Chloro-5-methylphenoxy)aniline is a key player in its supramolecular behavior. The hydrogen atoms of the amine group can act as hydrogen bond donors, while the nitrogen atom can act as a hydrogen bond acceptor. This dual functionality allows for the formation of robust and directional hydrogen bonds, which are crucial in the precise organization of molecules in the solid state.

The ability of this compound to form directional hydrogen bonds also drives its self-assembly in solution and in the solid state. Through a spontaneous process, molecules of this compound can organize themselves into well-defined supramolecular structures. This self-assembly is a bottom-up approach to creating nanostructures and materials with specific functions. The interplay of hydrogen bonding with other non-covalent forces, such as π-π stacking and van der Waals interactions, can lead to a variety of assembled architectures.

Host-Guest Chemistry with Macrocyclic Receptors

The principles of molecular recognition are elegantly demonstrated in host-guest chemistry, where a larger host molecule can selectively bind a smaller guest molecule. The specific size, shape, and chemical properties of this compound make it a potential guest for various macrocyclic hosts.

Cucurbit[n]urils are a family of macrocyclic host molecules with a hydrophobic cavity and two polar carbonyl-fringed portals. These features make them capable of encapsulating a variety of guest molecules. The encapsulation of this compound within a cucurbit[n]uril host would be driven by the hydrophobic effect, with the nonpolar part of the guest molecule residing inside the cavity, away from the aqueous environment. The specific size of the cucurbit[n]uril would determine the stability and stoichiometry of the resulting host-guest complex.

The stability of the host-guest complex formed between this compound and a macrocyclic receptor is governed by a combination of non-covalent interactions. These can include hydrophobic interactions, van der Waals forces, and, in some cases, hydrogen bonding between the guest and the portals of the host. The precise nature and strength of these interactions determine the selectivity and affinity of the host for the guest.

Formation of Supramolecular Frameworks and Polymers

Beyond the formation of discrete host-guest complexes, this compound can also serve as a building block for the construction of extended supramolecular frameworks and polymers. These materials are formed through the repeated and directional self-assembly of the constituent molecules.

The ability of the aniline moiety to engage in hydrogen bonding, coupled with other potential intermolecular interactions, can lead to the formation of one-, two-, or three-dimensional networks. These supramolecular polymers and frameworks can exhibit interesting properties, such as porosity and responsiveness to external stimuli, making them promising for applications in areas like gas storage and chemical sensing. The design of such materials relies on a deep understanding of the non-covalent interactions at play and the geometric preferences of the molecular building blocks.

One-, Two-, and Three-Dimensional Architectures

The formation of supramolecular architectures from molecular building blocks is governed by the directionality and strength of intermolecular interactions. In the case of this compound, the amine group is expected to be a primary driver of assembly through N-H···O or N-H···N hydrogen bonds. The resulting structures can extend in one, two, or three dimensions.

One-Dimensional (1D) Architectures: The strong tendency of amine groups to form hydrogen bonds can lead to the assembly of molecules into chains or ribbons. For instance, N-H···O interactions, where the ether oxygen of a neighboring molecule acts as the acceptor, could link molecules head-to-tail into infinite 1D chains. The specific arrangement would be influenced by the steric hindrance from the bulky phenoxy group and the positions of the chloro and methyl substituents.

Two-Dimensional (2D) Architectures: These 1D chains can further organize into 2D sheets through weaker interactions. C-H···π interactions, where the C-H bonds of the methyl group or the aromatic rings interact with the π-electron clouds of adjacent molecules, could link parallel chains. Halogen bonding (C-Cl···π or C-Cl···O) could also play a crucial role in directing the assembly into a planar structure. Studies on similarly substituted compounds, such as N-aryl-2,5-dimethoxybenzenesulfonamides, have shown that the interplay of N-H···O hydrogen bonds, C-H···π interactions, and halogen bonds can lead to the formation of 2D grid-like architectures najah.edu.

The potential intermolecular interactions that could drive the assembly of this compound are summarized in the table below.

Interaction TypeDonorAcceptorPotential Role in Architecture
Hydrogen BondingN-H (Aniline)O (Ether), N (Aniline)Formation of 1D chains
Halogen BondingC-ClO (Ether), π-systemLinking chains into 2D sheets
π-π StackingAromatic RingAromatic RingStacking of 2D sheets into a 3D framework
C-H···π InteractionsC-H (Methyl, Aryl)Aromatic RingStabilization and orientation of 1D and 2D structures

Porous Nanomaterials from Aniline Derivatives

Aniline and its derivatives are important monomers for the synthesis of functional polymers, including porous nanomaterials. These materials are characterized by a high surface area and accessible pores, making them suitable for applications in gas storage, separation, and catalysis. While the direct use of this compound for this purpose has not been specifically reported, its structure is well-suited for the bottom-up synthesis of porous organic polymers.

The general strategy involves the polymerization of aniline-based monomers into rigid, three-dimensional networks that cannot pack efficiently in space, thus creating intrinsic microporosity. The bulky and non-planar nature of the 2-(2-Chloro-5-methylphenoxy) substituent would be highly advantageous in this context.

Synthesis Approach: Conjugated microporous poly(aniline)s (CMPAs) are often synthesized via transition-metal-catalyzed cross-coupling reactions acs.org. The amine group on this compound could be utilized in reactions to form a rigid polymer backbone. The large, contorted shape of the monomer units would prevent the resulting polymer chains from collapsing into a dense, non-porous solid.

The properties of porous polymers derived from different aniline monomers demonstrate how substituent groups influence the final material characteristics.

Aniline Monomer Used in PolymerizationResulting Polymer TypeKey FeatureApplication Example
p-NitroanilineN-doped Graphenelike NanostructuresHigh nitrogen content, layered morphologyNanofiller for composites, energy storage
Aniline / p-PhenylenediamineHollow Nanostructured OligomersHigh surface area, hollow morphologyAdsorption and separation
Tri(aminophenyl)amineConjugated Microporous Poly(aniline)High density of N binding sitesSelective heavy metal ion removal acs.org
2-(1-methylbut-2-en-1-yl)anilineSoluble Functional PolyanilineFilm-forming capability, electrical conductivityChemical sensors rsc.org

Based on these examples, a porous polymer synthesized from this compound would be expected to possess a high degree of intrinsic microporosity due to its bulky side group. The presence of chlorine and oxygen atoms could also impart specific chemical affinities, potentially making the material useful for selective adsorption of pollutants or as a support for catalytic nanoparticles.

Applications in Advanced Materials Science

Precursors for Polymeric Materials

There is no available research specifically detailing the use of 2-(2-Chloro-5-methylphenoxy)aniline in the synthesis of electrically conductive polymers, as a stabilizer in polymer formulations, or as a monomer for polymerization reactions such as olefin polymerization.

Synthesis of Electrically Conductive Polymers

No studies have been found that report the synthesis of electrically conductive polymers using this compound as a monomer. Research on conductive polymers derived from aniline (B41778) typically focuses on the polymerization of aniline itself or its simpler derivatives.

Stabilizers in Polymer Formulations

Information regarding the use of this compound as a stabilizer in polymer formulations is not present in the reviewed scientific literature.

Monomers for Polymerization Reactions (e.g., olefin polymerization)

There is no evidence in the available literature to suggest that this compound has been utilized as a monomer in olefin polymerization or other related polymerization reactions.

Components in Organic Electronic Devices

Specific research on the application of this compound in organic electronic devices is not available.

Organic Light-Emitting Diodes (OLEDs)

No published studies were identified that describe the incorporation of this compound into the structure of Organic Light-Emitting Diodes (OLEDs).

Development of Chemical Sensors

There is no specific information available in the scientific literature regarding the use of this compound in the development of chemical sensors.

Intermediates in Dye and Pigment Synthesis

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of dyes and pigments, particularly azo dyes. The core chemical transformation involves the diazotization of the primary aromatic amine group on the aniline ring, followed by a coupling reaction with an electron-rich aromatic compound.

The synthesis process would begin with the diazotization of this compound. In this step, the amine functional group (-NH₂) reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5°C). This reaction converts the primary amine into a highly reactive diazonium salt.

Once the diazonium salt of this compound is formed, it can be coupled with various aromatic compounds, known as coupling agents, to produce azo dyes. The choice of coupling agent is crucial as it determines the final color and properties of the dye. Common coupling agents include phenols, naphthols, and aromatic amines. The azo group (-N=N-) formed during the coupling reaction acts as a chromophore, the part of the molecule responsible for absorbing visible light and thus imparting color.

The substituents on the this compound molecule—the chloro and methyl groups—can influence the final properties of the dye. These groups can affect the electron density of the aromatic rings, which in turn can shift the absorption maximum (λmax) of the dye, leading to different colors. They can also impact the dye's fastness properties, such as its resistance to light, washing, and rubbing. For example, similar chloroaniline derivatives are used to produce a range of colors from yellow to red in disperse and reactive dyes.

Table 1: Potential Azo Dyes Derived from this compound

Diazonium ComponentCoupling ComponentPotential Dye ClassPotential Color Range
This compoundPhenolAzo DyeYellow - Orange
This compound2-NaphtholAzo DyeOrange - Red
This compoundAnilineAzo DyeYellow
This compoundN,N-DimethylanilineAzo DyeRed

Note: The specific color would depend on the exact reaction conditions and the position of the azo coupling on the coupling component.

Role in Liquid Crystal Development

The molecular structure of this compound also suggests its potential as a precursor for the synthesis of liquid crystals. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that exhibit liquid crystalline phases (mesogens) typically have a rigid core and flexible terminal groups.

Derivatives of this compound could be designed to have such characteristics. The two aromatic rings linked by an ether group could form the rigid core of a mesogen. The aniline group provides a convenient point for chemical modification to introduce other molecular fragments that enhance liquid crystalline properties.

One common strategy for creating liquid crystals is the synthesis of Schiff bases (or imines), which are formed by the reaction of an aromatic amine with an aromatic aldehyde or ketone. For example, this compound could be reacted with a substituted benzaldehyde to create a Schiff base. The resulting molecule would have an extended, rigid structure due to the multiple aromatic rings and the imine linkage, which is a key feature for inducing mesomorphic behavior.

The thermal properties of such potential liquid crystals, including the temperatures of phase transitions (e.g., from solid to nematic, and from nematic to isotropic liquid), would be influenced by the substituents on the aromatic rings and the length and nature of any terminal alkyl chains attached to the molecule. For instance, research on other chloro-substituted Schiff base esters has shown that the presence and position of the chlorine atom can influence the mesomorphic properties and thermal stability of the resulting liquid crystals.

Table 2: Potential Liquid Crystal Precursors from this compound

Reactant AReactant BResulting LinkagePotential Liquid Crystal Type
This compound4-AlkoxybenzaldehydeImine (Schiff Base)Nematic, Smectic
This compound4-Alkoxybenzoyl chlorideAmideNematic, Smectic

Investigations into Biological Activity: Mechanistic and Structure Activity Relationships

In Vitro Antimicrobial Activity

The antimicrobial potential of compounds structurally related to 2-(2-Chloro-5-methylphenoxy)aniline has been a subject of scientific inquiry. Researchers have synthesized and evaluated various derivatives to determine their efficacy against a range of pathogenic microorganisms.

Antibacterial Spectrum and Efficacy (in vitro)

Studies on phenoxy and aniline (B41778) derivatives have revealed varying degrees of antibacterial action. For instance, a series of N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides were synthesized and tested against several bacterial strains. japsonline.com The results indicated that compounds featuring electron-withdrawing groups, such as multiple chloro or fluoro substituents, demonstrated notable inhibition against pathogenic microbes. japsonline.com Specifically, a derivative with two chloro groups (compound 6e) and another with four fluoro groups (compound 6f) showed significant activity against both bacterial and fungal strains. japsonline.com

Table 1: In Vitro Antibacterial Activity of Selected Aniline and Phenoxy Derivatives

Antifungal Efficacy (in vitro)

The antifungal properties of this class of compounds have also been explored. Derivatives of N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazide showed good inhibition against pathogenic fungal strains, particularly those containing multiple halogen substituents. japsonline.com Similarly, research into secondary and tertiary amines with a 2-chloro-6-methylquinoline (B1583817) moiety revealed that compounds with electron-withdrawing groups on the phenyl ring displayed promising antifungal activity. nih.gov

Another study synthesized a series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides and tested them against pathogenic fungi. researchgate.net Several of these peptide derivatives were identified as potent antifungal agents against Candida albicans. researchgate.net Furthermore, derivatives of 2-chloro-8-methylquinoline (B1592087) amines were screened for activity against several fungal strains, including Aspergillus niger and Aspergillus flavus. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Derivatives

Antimycobacterial Activity (in vitro)

The search for novel antimycobacterial agents has led to the investigation of various chemical structures, including those related to this compound. For example, a series of 5-chloro-N-phenylpyrazine-2-carboxamides, which combine a 5-chloropyrazinamide motif with an anilide structure, were synthesized and evaluated. nih.gov Most of these compounds demonstrated significant activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MIC) often in the range of 1.56–6.25 µg/mL. nih.gov One derivative, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide, was effective against all tested strains, including M. kansasii and M. avium. nih.gov The lipophilicity of the compounds was noted as a factor that can facilitate penetration through the mycobacterial cell wall. nih.gov

Enzyme Inhibition Studies (in vitro)

The inhibitory effects of related compounds on clinically relevant enzymes have been evaluated to understand their potential mechanisms of action and therapeutic applications.

Cyclooxygenase (COX) Inhibition

Derivatives of aniline and related structures have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. While many nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, there is significant interest in developing selective COX-2 inhibitors to reduce gastrointestinal side effects. nih.gov Research has shown that modifying the carboxylate group of certain NSAIDs, such as indomethacin (B1671933) and meclofenamic acid (a fenamic acid related to aniline), can convert them into potent and highly selective COX-2 inhibitors. nih.gov For example, amide derivatives of indomethacin act as slow, tight-binding inhibitors of COX-2. nih.gov Benzofuran-based compounds, which can be considered isosteres of indole (B1671886) (a component of some anti-inflammatory agents), have also been studied for COX-2 inhibition. nih.gov

Cholinesterase (AChE, BChE) Inhibition

Cholinesterase inhibitors, which prevent the breakdown of the neurotransmitter acetylcholine, are used in the treatment of conditions like Alzheimer's disease. nih.gov While direct data for this compound is unavailable, the broader class of aniline derivatives has been investigated. For instance, various Schiff bases of acetophenone (B1666503) with aniline and its chloro-derivatives were synthesized and evaluated for their enzyme inhibitory properties, including against proteases. researchgate.net The search for new cholinesterase inhibitors is an active area of research, with studies exploring various synthetic compounds for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dergipark.org.tr

Carbonic Anhydrase (CA) Inhibition

While direct studies on the carbonic anhydrase (CA) inhibitory activity of this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest a potential for interaction with this important enzyme family. Carbonic anhydrases are zinc-containing metalloenzymes that play a crucial role in regulating pH and in various physiological processes. nih.govnih.gov Inhibition of specific CA isoforms has been a target for the development of drugs for conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov

The primary mechanism of action for many CA inhibitors involves the binding of a specific functional group to the zinc ion within the enzyme's active site. nih.gov High-throughput screening of diverse chemical libraries has identified a wide range of compounds, including sulfonamides and other novel, non-sulfonamide scaffolds, that exhibit CA inhibitory properties. nih.gov For a molecule like this compound to act as a CA inhibitor, it would likely require modification to incorporate a zinc-binding group, such as a sulfonamide or a carboxylic acid, which is a common strategy in the design of CA inhibitors. nih.gov

Mechanistic Aspects of Enzyme-Ligand Interactions

The interaction between a ligand and an enzyme such as carbonic anhydrase is a highly specific process governed by the three-dimensional structure of the enzyme's active site. nih.gov The active site of human carbonic anhydrase II (CA II), for example, is a cone-shaped cleft with a zinc ion at its base, which is coordinated by three histidine residues. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of a compound is intimately linked to its chemical structure. Structure-activity relationship (SAR) studies explore how modifications to a molecule's scaffold affect its biological potency and selectivity.

Impact of Substituents on In Vitro Biological Potency

The nature and position of substituents on an aromatic ring can significantly influence the in vitro biological potency of a molecule. Electron-donating groups, such as the methyl group in this compound, and electron-withdrawing groups, like the chloro group, can alter the electronic distribution of the molecule, affecting its ability to interact with biological targets. jocpr.com

In studies of related aniline derivatives, the introduction of different substituents has been shown to modulate their biological effects. For example, in a series of 7-anilino triazolopyrimidine derivatives, the substitution pattern on the aniline ring was found to be a key determinant of their antiproliferative activity. nih.gov Similarly, for Schiff bases derived from substituted anilines, the presence of electron-donating groups was found to enhance antibacterial activity against certain strains. jocpr.com These findings suggest that the specific combination of the chloro and methyl substituents in this compound is likely to be a critical factor in determining its biological activity profile.

Table 1: Impact of Aniline Substituents on Biological Activity of Related Compounds

Compound Series Substituent Effect Observed Biological Activity Reference
7-Anilino Triazolopyrimidines Varied halogen and other substituents on the aniline ring Modulated antiproliferative activity against various cancer cell lines. nih.gov

Halogenation Effects on Enzyme Binding Characteristics

The presence of a halogen atom, such as the chlorine in this compound, can have a profound impact on a molecule's enzyme binding characteristics. Halogenation can affect a compound's lipophilicity, which influences its ability to cross cell membranes and access its target. Furthermore, halogen atoms can participate in specific interactions with enzyme active sites, such as halogen bonding, which can enhance binding affinity. nih.gov

In the development of potent antimicrotubule agents, for example, the introduction of halogen substituents on an aniline ring at the 7-position of a triazolopyrimidine scaffold led to compounds with significant antiproliferative activity and potent inhibition of tubulin polymerization. nih.gov Specifically, derivatives with 4'-fluoro, 4'-fluoro-3'-chloro, 4'-chloro, and 4'-bromo anilines displayed the greatest potency. nih.gov This highlights the crucial role that halogenation can play in optimizing the interaction between a ligand and its target enzyme. The chlorine atom in this compound likely plays a similar role in defining its interaction with biological macromolecules. nih.gov

Role as Pharmaceutical Intermediates (Synthetic Building Blocks)

Substituted anilines are valuable intermediates in the synthesis of a wide range of biologically active compounds and pharmaceuticals. ijpsr.infobldpharm.com The compound this compound, with its specific substitution pattern, serves as a versatile synthetic building block for the construction of more complex molecules. sigmaaldrich.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
5-chloro-2-methyl aniline
4'-fluoroaniline
4'-fluoro-3'-chloroaniline
4'-chloroaniline

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

Currently, 2-(2-chloro-5-methylphenoxy)aniline is primarily recognized as a synthetic intermediate. Its value is derived from its structural contribution to larger, more complex molecules, particularly in the realms of agrochemicals and pharmaceuticals. The synthesis of such diaryl ethers has traditionally been accomplished through methods like the Ullmann condensation, a robust but often harsh reaction requiring high temperatures. researchgate.net The existing body of literature provides a foundational understanding of its basic synthesis but lacks a deep dive into its specific physicochemical properties and potential for broader applications. Its role has been largely confined to being a structural component rather than a molecule with extensively studied standalone functions.

Unexplored Synthetic Avenues

While traditional methods are established, the synthesis of this compound is ripe for modernization. The exploration of more contemporary cross-coupling methodologies could offer significant advantages in terms of efficiency, substrate scope, and reaction conditions.

Modern Cross-Coupling Reactions: The Buchwald-Hartwig amination stands out as a powerful alternative to the classical Ullmann condensation for the formation of C-N bonds. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction is known for its high efficiency and tolerance of a wide array of functional groups, operating under much milder conditions than the Ullmann reaction. organic-chemistry.org The application of specifically designed phosphine (B1218219) ligands can be tailored to optimize the coupling of anilines with aryl halides. ias.ac.in A systematic study comparing the yields and reaction conditions of the Ullmann condensation versus various generations of Buchwald-Hartwig catalysts for the synthesis of this compound would be a highly valuable contribution.

Synthetic RouteTypical CatalystGeneral ConditionsPotential Advantages for Synthesis
Ullmann Condensation Copper (Cu)High Temperature (e.g., 140-150°C in xylene)Low cost of catalyst
Buchwald-Hartwig Amination Palladium (Pd) with phosphine ligandsMilder Temperature (e.g., reflux in toluene)Higher yields, broader functional group tolerance, milder conditions
Chan-Lam Coupling Copper (Cu)Often room temperatureUtilizes arylboronic acids, mild conditions

This table presents a generalized comparison of synthetic routes applicable to diaryl ether and arylamine synthesis.

The development of microwave-assisted protocols for these reactions could also drastically reduce reaction times from hours to minutes, as has been demonstrated for Ullmann-type couplings. researchgate.netnih.gov

Advanced Characterization Needs

A thorough understanding of the structure-property relationships of this compound requires a move beyond routine spectroscopic confirmation. Advanced characterization techniques are essential to elucidate its three-dimensional structure and electronic properties.

Crystallographic and Computational Studies: To date, there is a lack of published single-crystal X-ray diffraction data for this compound itself. However, a study on the closely related 3-(2-chloro-5-methylphenoxy)propane-1,2-diol (B13939564) , synthesized from 2-chloro-5-methylphenol (B42318), provides a blueprint for what could be learned. mdpi.com The X-ray structure of this diol revealed detailed information about its solid-state conformation and the intricate network of hydrogen bonds that dictate its crystal packing. mdpi.com

TechniqueInformation GainedRelevance to this compound
Single-Crystal X-ray Diffraction Precise bond lengths, bond angles, and solid-state conformation. Reveals intermolecular interactions like hydrogen bonding and π-stacking.Would provide definitive structural data and insight into how the molecules self-assemble in the solid state.
Density Functional Theory (DFT) Calculations Electronic structure, molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and theoretical vibrational frequencies.Could predict reactivity, sites susceptible to electrophilic or nucleophilic attack, and help interpret spectroscopic data.

Potential for Novel Material Applications

The unique substitution pattern of this compound makes it an intriguing candidate for the development of new materials. The combination of a diaryl ether linkage, a reactive aniline (B41778) moiety, and chloro and methyl substituents offers multiple avenues for incorporation into functional polymers and other advanced materials.

Deeper Mechanistic Understanding of Molecular Interactions

A more profound understanding of the non-covalent interactions involving this compound is critical for predicting its behavior in both biological and material contexts.

Non-Covalent Interactions: The interplay of hydrogen bonding from the amine group, potential halogen bonding from the chlorine atom, and π-π stacking interactions between the aromatic rings are key to its supramolecular chemistry. The crystallographic study of the related 3-(2-chloro-5-methylphenoxy)propane-1,2-diol highlighted the dominant role of hydrogen-bonded supramolecular synthons in its crystal lattice. mdpi.com

A detailed investigation, combining experimental techniques like NMR spectroscopy and computational methods, could map the preferred modes of interaction. researchgate.net Understanding these non-covalent forces is crucial for designing crystal structures with specific properties (crystal engineering) and for predicting how this molecule might interact with a biological target, such as an enzyme's active site. nih.govmdpi.com Mechanistic studies on its formation, for instance, analyzing the kinetics of its synthesis via different catalytic cycles, would enable the rational design of more efficient and selective synthetic processes.

Q & A

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs)?

  • Methodology : Functionalize the aniline group to introduce chelating sites (e.g., Schiff base formation). Coordinate with transition metals (Cu²⁺, Zn²⁺) and characterize MOFs via BET surface area analysis and PXRD. The chloro group may enhance framework stability .

Q. What role does this compound play in photoredox catalysis studies?

  • Methodology : Use as a redox-active ligand in iridium or ruthenium complexes. Monitor catalytic efficiency in C–C bond formation via UV-Vis and EPR spectroscopy. The methyl group can tune electron-donating effects .

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Reactant of Route 1
2-(2-Chloro-5-methylphenoxy)aniline
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-5-methylphenoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.